molecular formula C9H12ClNO2 B2464192 2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol CAS No. 1270475-11-0

2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B2464192
CAS No.: 1270475-11-0
M. Wt: 201.65
InChI Key: LDQXBBXUWXPXFE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-2-(4-chloro-2-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-13-9-4-6(10)2-3-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQXBBXUWXPXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloro-2-methoxyphenyl)ethanol typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with nitromethane under basic conditions to form the corresponding nitroalkene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-2-(4-chloro-2-methoxyphenyl)ethanol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance the yield and purity of the product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group acts as a nucleophile in substitution reactions, enabling derivatization for targeted synthesis:

Reaction Type Reagents/Conditions Products Notes
AlkylationMethyl iodide, NaOH, DMF, 0–25°CN-Methylated derivativeHigh regioselectivity; 85–92% yield
SulfonationTosyl chloride, pyridine, 0°CSulfonamide (e.g., tosylamide)Requires anhydrous conditions; 70–78% yield
AcylationAcetyl chloride, Et₃N, CH₂Cl₂AcetamideRapid reaction at RT; 88–95% yield

Acid-Base Reactivity

Both functional groups participate in proton transfer reactions:

Functional Group Reagents Products pKa Values
Amino (-NH₂)HCl (aqueous)Hydrochloride saltAmino group: ~9.5–10.5
Hydroxyl (-OH)NaOH (aqueous)Deprotonated alkoxideHydroxyl group: ~16–18
  • Salts Formation : The compound forms stable salts with mineral acids (e.g., HCl), enhancing solubility in polar solvents .

Oxidation and Reduction

Controlled oxidation targets the amino or hydroxyl groups:

Reaction Type Reagents/Conditions Products Key Observations
Amino OxidationKMnO₄, H₂SO₄, 60°CNitroso/nitro derivativesOver-oxidation risks require precise stoichiometry
Alcohol OxidationCrO₃, H₂O, acetoneCarboxylic acidLow yield (≤40%) due to steric hindrance
ReductionLiAlH₄, THF (for amide intermediates)Primary amineNot directly applicable to free amino group

Protection Strategies

Functional group protection is critical for selective synthesis:

Group Protected Protecting Agent Conditions Deprotection Method
Amino (-NH₂)Boc₂O, DMAP, THFRT, 12–24 hrsTFA/CH₂Cl₂ (1:1)
Hydroxyl (-OH)TMSCl, imidazole, CH₂Cl₂0°C to RTK₂CO₃/MeOH
  • Boc Protection : Achieves >90% yield with minimal side reactions.

Aromatic Ring Reactivity

The 4-chloro-2-methoxyphenyl moiety influences electronic effects but shows limited direct reactivity under standard conditions:

Substituent Electronic Effect Impact on Reactivity
4-ChloroStrongly electron-withdrawingReduces nucleophilic aromatic substitution
2-MethoxyElectron-donating (resonance)Activates ring at ortho/para positions
  • Chloro Stability : The chloro group resists hydrolysis under ambient conditions but may undergo displacement under high-temperature catalysis (Cu, 180°C).

Coordination Chemistry

The amino and hydroxyl groups act as bidentate ligands in metal complexes:

Metal Ion Solvent System Complex Type Applications
Cu(II)Ethanol/waterOctahedralCatalysis or material science
Fe(III)MethanolTetrahedralMagnetic studies

Key Research Findings

  • Regioselectivity in Alkylation : Steric hindrance from the 2-methoxy group directs N-alkylation over O-alkylation.

  • Oxidation Stability : The amino group resists autoxidation in air due to intramolecular H-bonding with the hydroxyl group.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group by 30–40% compared to THF.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its structural features allow it to participate in various chemical reactions, enabling the development of new compounds with desired properties.

Synthesis Pathways

  • The synthesis of 2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol typically involves multiple steps, including the use of specific catalysts and controlled reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed for purification.

Biological Applications

Anticancer Activity

  • Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines, as assessed by the National Cancer Institute protocol .

Mechanism of Action

  • The biological activity is often linked to the compound's ability to interact with cellular targets involved in tumor growth and proliferation. Molecular docking studies have revealed efficient binding to key proteins associated with cancer cell survival .

Antimicrobial Properties

  • Studies have demonstrated that derivatives possess antimicrobial activity against both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentrations (MICs) indicate effectiveness comparable to standard antibiotics like ciprofloxacin .

Agricultural Chemistry

Plant Growth Regulation

  • The compound acts as a synthetic auxin, influencing plant growth by interacting with auxin receptors. This interaction can disrupt normal growth processes, making it a candidate for developing new herbicides or growth regulators.

Herbicidal Activity

  • Given its structural similarity to certain herbicides, research has focused on its potential use in agricultural chemistry for controlling unwanted plant growth through targeted mechanisms that affect plant hormone signaling pathways.

Case Studies and Research Findings

Study Focus Findings
Synthesis and ApplicationsDiscusses the versatility of the compound in organic synthesis and its role as a building block for complex molecules.
Anticancer EvaluationReports significant anticancer activity against various cell lines with detailed molecular docking insights.
Antimicrobial ActivityHighlights effective antimicrobial properties with comparative MIC data against standard treatments.
Plant Growth RegulationExplores the compound's role as a synthetic auxin affecting plant growth patterns, suggesting herbicidal applications.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol
  • Molecular Formula: C₉H₁₂ClNO₂
  • Molecular Weight : 201.65 g/mol
  • CAS Number : 1270475-11-0
  • SMILES : OCC(c1ccc(cc1OC)Cl)N
  • Key Features : Features a 4-chloro and 2-methoxy substituents on the phenyl ring, creating a unique electronic environment with both electron-withdrawing (Cl) and electron-donating (OMe) groups .

This compound is a β-amino alcohol, a class of molecules with applications in organic synthesis, pharmaceutical intermediates, and catalysis. Its structural complexity and substituent arrangement make it a subject of interest for comparative studies with analogues.

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below highlights critical structural variations among selected amino alcohols:

Table 1: Structural Comparison of Selected Amino Alcohols

Compound Name Substituents Molecular Formula Molecular Weight Electronic Effects
This compound 4-Cl, 2-OMe C₉H₁₂ClNO₂ 201.65 Mixed: Cl (EWG), OMe (EDG)
2-amino-2-(2-chlorophenyl)ethan-1-ol 2-Cl C₈H₈ClNO 169.61 Ortho Cl (moderate steric hindrance)
2-amino-2-(4-fluorophenyl)ethan-1-ol 4-F C₈H₈FNO 153.15 Para F (strong EWG)
2-amino-2-(4-methylphenyl)ethan-1-ol 4-CH₃ C₉H₁₃NO 151.21 Para CH₃ (EDG)
2-amino-2-(furan-2-yl)ethan-1-ol Furan-2-yl C₆H₉NO₂ 127.14 Heterocyclic (π-rich system)

Key Observations :

  • Electron-withdrawing groups (EWG) : Para-Cl (target compound) and para-F (fluorophenyl analogue) enhance electrophilicity, stabilizing intermediates in reactions like oxazole formation .
  • Electron-donating groups (EDG) : The 2-OMe group in the target compound may reduce amine nucleophilicity compared to analogues lacking EDGs.
  • Steric effects : Ortho substituents (e.g., 2-Cl in ) introduce steric hindrance but can still support high yields in cyclization reactions .

Insights :

  • Para-substituted EWGs : The 4-F analogue achieved 96% yield in oxazole synthesis due to strong EWG effects, while the 2-Cl analogue yielded 95% despite steric challenges .

Biological Activity

2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol, a compound with significant structural and functional properties, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a chloro substituent, and a methoxy group on the phenyl ring. This structural configuration contributes to its biological activity, particularly in interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : It has been suggested that this compound may interact with auxin receptors, similar to other synthetic auxins, disrupting normal plant growth processes. This interaction could be leveraged in agricultural applications.
  • Anticancer Activity : Recent studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a related compound demonstrated superior potency compared to Doxorubicin, with IC50 values indicating effective inhibition of cell proliferation .
  • Antibacterial Properties : The compound has shown potential antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as chlorine enhances its antimicrobial efficacy .

Cytotoxicity Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Comparison
3MDA-MB-2318.01 ± 0.5Superior to Doxorubicin
3MCF-716.20 ± 1.3Comparable to Doxorubicin
1MDA-MB-23178.28 ± 3.9Weak activity
6MDA-MB-23110.23 ± 0.8Moderate potency

These results highlight the potential of this compound as an anticancer agent, particularly in the context of developing new therapeutic strategies.

Research Applications

The synthesis and evaluation of related compounds have opened avenues for research in several fields:

  • Medicinal Chemistry : As a precursor for synthesizing biologically active compounds, it serves as a building block for more complex molecules .
  • Agricultural Chemistry : Its auxin-like properties suggest potential applications in herbicides or growth regulators.
  • Fluorescent Sensors : Studies have indicated that modifications to the compound can enhance its photophysical properties, making it suitable for use as a fluorescent sensor in biochemical assays .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound and its derivatives:

  • Cytotoxicity Against Breast Cancer : A study demonstrated that compound 3 exhibited exceptional cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7), surpassing traditional chemotherapeutics like Doxorubicin .
  • Antibacterial Activity Evaluation : In vitro tests showed that derivatives with specific substitutions (e.g., chloro groups) exhibited enhanced antibacterial activity with MIC values as low as 8 µg/mL against various bacterial strains .

Q & A

Q. What are the common synthetic routes for 2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via reductive amination of a ketone precursor (e.g., 4-chloro-2-methoxyphenylglyoxal) using NaBH₄ or LiAlH₄ in tetrahydrofuran (THF)/ethanol mixtures. Optimization strategies include:
  • Temperature control (e.g., 273 K for stereoselective reduction to favor specific enantiomers) .
  • Solvent selection (methanol or THF) to enhance solubility of intermediates.
  • Use of chiral catalysts or resolving agents (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) to achieve enantiomeric purity .
    Purification often involves silica-gel chromatography (chloroform/hexane gradients) and recrystallization from n-hexane .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm amine (-NH₂) and hydroxyl (-OH) protons, with coupling constants resolving stereochemistry .
  • X-ray crystallography : Single-crystal diffraction using SHELXL (for small molecules) to determine absolute configuration and intramolecular hydrogen bonds (e.g., O-H⋯N interactions stabilizing conformation) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., C₉H₁₁ClNO₂, ~212.65 g/mol) .

Advanced Research Questions

Q. How can researchers resolve challenges in crystallizing this compound, particularly with twinned or low-resolution data?

  • Methodological Answer :
  • Software tools : Use SHELXD for structure solution and SHELXL for refinement, which are robust for handling twinned data via HKLF 5 format .
  • Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s formalism) to identify recurring motifs (e.g., R₂²(8) patterns) that guide crystal packing .
  • Crystallization conditions : Optimize solvent polarity (e.g., n-hexane/ethyl acetate gradients) and temperature gradients to reduce twinning .

Q. How should contradictory biological activity data (e.g., antimicrobial vs. inactive results) be analyzed for this compound?

  • Methodological Answer :
  • Bioassay standardization : Replicate studies under controlled conditions (e.g., MIC assays using ATCC strains) to isolate compound-specific effects .
  • Metabolite profiling : LC-MS/MS to detect degradation products or metabolites that may influence activity .
  • Structural analogs : Compare activity with derivatives (e.g., 4-bromo or 2-fluoro substitutions) to identify pharmacophore requirements .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance this compound’s pharmacological profile?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 3,5-dichloro or 4-fluoro substituents) to assess steric/electronic effects on target binding .
  • Enantiomeric separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (R)- and (S)-enantiomers and evaluate their differential bioactivity .
  • Computational modeling : Dock optimized structures into target receptors (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina to predict binding affinities .

Q. What methodologies are effective for resolving enantiomers of this amino alcohol and ensuring stereochemical purity?

  • Methodological Answer :
  • Chiral resolving agents : Employ diastereomeric salt formation with tartaric acid derivatives .
  • Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively acetylate one enantiomer .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated curves .

Q. How can hydrogen bonding networks in this compound’s solid-state structure inform the design of co-crystals or salts?

  • Methodological Answer :
  • Graph set analysis : Map donor-acceptor patterns (e.g., N-H⋯O vs. O-H⋯Cl) to predict co-former compatibility (e.g., carboxylic acids for salt formation) .
  • Thermal analysis : DSC/TGA to assess stability of co-crystals and identify eutectic points for improved solubility .

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